N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)-1-(m-tolyl)methanesulfonamide
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Overview
Description
N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)-1-(m-tolyl)methanesulfonamide is a synthetic organic compound It is characterized by the presence of a tetrahydroquinoline core, a propionyl group, a methanesulfonamide group, and a tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)-1-(m-tolyl)methanesulfonamide typically involves multiple steps:
Formation of the Tetrahydroquinoline Core: This can be achieved through the Povarov reaction, which involves the cycloaddition of an aniline, an aldehyde, and an alkene.
Introduction of the Propionyl Group: The tetrahydroquinoline core can be acylated using propionyl chloride in the presence of a base such as pyridine.
Attachment of the Methanesulfonamide Group: This step involves the reaction of the intermediate with methanesulfonyl chloride in the presence of a base.
Addition of the Tolyl Group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)-1-(m-tolyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (for electrophilic substitution) and nucleophiles such as amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol or amine.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound for studying biological processes.
Medicine: As a lead compound for the development of new pharmaceuticals.
Industry: As a precursor for the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)-1-(m-tolyl)methanesulfonamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways.
Comparison with Similar Compounds
Similar Compounds
N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)-1-(p-tolyl)methanesulfonamide: Similar structure but with a para-tolyl group instead of a meta-tolyl group.
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-1-(m-tolyl)methanesulfonamide: Similar structure but with an acetyl group instead of a propionyl group.
Uniqueness
The uniqueness of N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)-1-(m-tolyl)methanesulfonamide lies in its specific combination of functional groups, which can confer unique chemical and biological properties.
Properties
IUPAC Name |
1-(3-methylphenyl)-N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)methanesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-3-20(23)22-11-5-8-17-9-10-18(13-19(17)22)21-26(24,25)14-16-7-4-6-15(2)12-16/h4,6-7,9-10,12-13,21H,3,5,8,11,14H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQRSQMKAOZQSCS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)CC3=CC=CC(=C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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